AH13205

Beschreibung

Eigenschaften

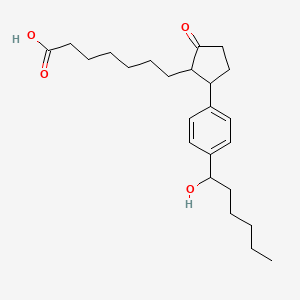

IUPAC Name |

7-[2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQKDOCUWFCMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AH13205: A Technical Guide to its Mechanism of Action as a Prostanoid EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of AH13205, a selective agonist for the prostanoid EP2 receptor. The document elucidates the key signaling pathways activated by this compound, presents available quantitative data on its functional activity, and outlines detailed experimental protocols relevant to its pharmacological characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of prostanoid receptor pharmacology and drug development.

Introduction

This compound is a synthetic compound identified as a selective agonist for the E-type prostanoid receptor 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin E2 (PGE2). EP2 receptors are involved in a variety of physiological and pathophysiological processes, including inflammation, immune modulation, and smooth muscle relaxation. The selective activation of the EP2 receptor by agonists like this compound provides a valuable tool for investigating the specific roles of this receptor subtype and for the potential development of targeted therapeutics.

Core Mechanism of Action: EP2 Receptor Activation

The primary mechanism of action of this compound is its binding to and activation of the prostanoid EP2 receptor. The EP2 receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.

In-Depth Technical Guide: AH13205 and its Binding Affinity for the EP2 Receptor

This technical guide provides a comprehensive overview of the binding characteristics of AH13205 to the Prostaglandin E2 receptor subtype 2 (EP2). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this selective EP2 receptor agonist. This document details the available binding affinity data, a comprehensive experimental protocol for its determination, and visualizations of the associated signaling pathway and experimental workflow.

Introduction to this compound and the EP2 Receptor

This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2 or synthetic agonists like this compound, couples to a stimulatory G-protein (Gs).[1][2] This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The subsequent activation of Protein Kinase A (PKA) triggers various downstream cellular responses.[3][4] The EP2 receptor is implicated in a wide range of physiological and pathological processes, including inflammation, cancer, and neuroprotection, making it a significant target for therapeutic intervention.[1][3][4]

Quantitative Data for this compound EP2 Receptor Binding

| Parameter | Value | Cell Type | Assay Type | Reference |

| EC50 | 2-6 µM | COS-7 cells transfected with human EP2 receptor | cAMP stimulation | [5] |

| Potency Rank (vs. [3H]PGE2 binding) | PGE2 ≥ PGE1 > 16,16-dimethyl-PGE2 ≥ 11-deoxy-PGE1 > butaprost > this compound | COS-7 cell membranes with human EP2 receptor | Competitive Radioligand Binding | [5] |

Note: The EC50 value represents the concentration of this compound that elicits a half-maximal response in a functional assay (in this case, cAMP production). The potency rank is derived from a competitive binding experiment and indicates the relative affinity of this compound for the EP2 receptor compared to other prostanoids.

Experimental Protocol: Competitive Radioligand Binding Assay for this compound

This section details a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of an unlabeled agonist, such as this compound, for the EP2 receptor. This type of assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human EP2 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the human EP2 receptor.

-

Radioligand: [3H]PGE2 (a commonly used radiolabeled agonist for EP receptors).

-

Unlabeled Ligand (Competitor): this compound.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human EP2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled competitor, this compound.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [3H]PGE2 (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]PGE2, and a saturating concentration of unlabeled PGE2.

-

Competition Binding: Cell membranes, [3H]PGE2, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Visualizations

EP2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the EP2 receptor.

Caption: EP2 Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in the experimental workflow for determining the binding affinity of this compound.

Caption: Workflow for Competitive Radioligand Binding Assay.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

AH13205: An In-depth Technical Guide on a Selective Prostanoid EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH13205 is a potent and selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in a diverse range of physiological processes. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action through the EP2 receptor-mediated cyclic AMP (cAMP) signaling pathway, and detailed methodologies for key in vitro experiments. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and utilizing this compound as a selective tool for investigating EP2 receptor function.

Chemical Structure and Properties

This compound, with the IUPAC name 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, is a synthetic analog of prostaglandin E2 (PGE2). Its chemical structure is characterized by a cyclopentanone ring with two aliphatic side chains, one terminating in a carboxylic acid group and the other containing a phenyl ring with a hydroxylated hexyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid |

| Synonyms | AH 13205 |

| Molecular Formula | C24H36O4 |

| Molecular Weight | 388.54 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |

| Purity | >98% (typical) |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the prostanoid EP2 receptor. The EP2 receptor is a Gs-protein coupled receptor, and its activation by this compound initiates a well-defined intracellular signaling cascade.

Upon binding of this compound, the Gs alpha subunit (Gαs) of the associated G-protein is activated. This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response. In the context of smooth muscle, this signaling pathway typically results in relaxation.

Pharmacological Profile

This compound is characterized by its high selectivity for the EP2 receptor over other prostanoid receptor subtypes (EP1, EP3, EP4, DP, FP, IP, and TP). This selectivity makes it a valuable tool for isolating and studying the specific physiological roles of the EP2 receptor.

Table 2: Receptor Binding and Functional Potency of this compound (Illustrative Data)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| EP2 | Data not available | Data not available |

| EP1 | Low Affinity | Low Potency |

| EP3 | Low Affinity | Low Potency |

| EP4 | Low Affinity | Low Potency |

| DP | Low Affinity | Low Potency |

| FP | Low Affinity | Low Potency |

| IP | Low Affinity | Low Potency |

| TP | Low Affinity | Low Potency |

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound's activity.

Tracheal Smooth Muscle Relaxation Assay

This assay is used to determine the relaxant effect of this compound on pre-contracted airway smooth muscle.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Place the trachea in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

-

Suspend the tracheal rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

Induce a sustained contraction with a contractile agent such as carbachol (e.g., 1 µM).

-

-

Drug Administration and Data Analysis:

-

Once a stable contractile plateau is achieved, add this compound cumulatively to the organ bath in increasing concentrations.

-

Record the isometric tension changes using a force transducer connected to a data acquisition system.

-

Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by carbachol.

-

Construct a concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels in response to EP2 receptor activation by this compound.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line expressing the EP2 receptor (e.g., HEK293 or CHO cells stably transfected with the human EP2 receptor) in appropriate growth medium.

-

Plate the cells in 96-well plates and grow to a confluent monolayer.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

-

Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Construct a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced in response to each concentration of this compound.

-

Plot the concentration-response data and calculate the EC50 value for cAMP accumulation.

-

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of the prostanoid EP2 receptor. Its high selectivity allows for the elucidation of the physiological and pathological roles of this receptor in various systems. The provided experimental protocols offer a foundation for researchers to further explore the effects of this compound and the downstream consequences of EP2 receptor activation. Further studies to precisely quantify its binding affinities and functional potencies across different species and tissues will continue to enhance its utility in drug discovery and development.

Unveiling AH13205: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH13205, scientifically known as (±)-trans-2-[4-(1-hydroxyhexyl)phenyl]-5-oxo-cyclopentaneheptanoic acid, has been identified as a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of EP2 receptor agonists in inflammatory and immune disorders. This document details the synthetic pathway, mechanism of action through the EP2 signaling cascade, and summarizes the available biological data.

Discovery and Rationale

This compound was discovered as part of a research program focused on identifying selective EP2 receptor agonists for the treatment of various immune and inflammatory conditions. The rationale behind this endeavor stems from the understanding that EP2 receptor activation can inhibit human T-cell activation and the release of multiple pro-inflammatory cytokines, including interleukin-2 (IL-2), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ)[1]. This immunomodulatory profile suggests that selective EP2 agonists could offer a targeted therapeutic approach for diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease[1].

The discovery process involved the synthesis and screening of various prostaglandin analogs. This compound emerged as a lead compound due to its potent agonistic activity at the human EP2 receptor.

Synthesis Pathway

A concise and efficient total synthesis of this compound has been developed, highlighting a key cobalt-catalyzed cross-coupling reaction. The synthetic route provides a practical means for the preparation of this complex molecule.

Experimental Workflow for the Total Synthesis of this compound

References

An In-depth Technical Guide on the Downstream Signaling Targets of AH13205

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH13205 is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a G protein-coupled receptor (GPCR), the EP4 receptor is a critical mediator of various physiological and pathological processes, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the known and potential downstream signaling targets of this compound, based on the established pharmacology of EP4 receptor agonists. This document summarizes the canonical signaling pathways, presents available quantitative data for representative EP4 agonists, details relevant experimental protocols, and provides visual representations of the signaling cascades. While specific quantitative data for this compound is limited in the public domain, this guide serves as a foundational resource for researchers investigating its mechanism of action and therapeutic potential.

Introduction to this compound and the EP4 Receptor

This compound is a pharmacological tool used in research to selectively activate the EP4 receptor. The EP4 receptor is one of four subtypes of receptors for PGE2 and is coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the EP4 receptor primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP serves as a key second messenger, initiating a cascade of downstream signaling events that regulate a wide array of cellular functions, including inflammation, immune responses, cell proliferation, and apoptosis.

Core Signaling Pathways of EP4 Receptor Agonists

The downstream signaling of EP4 receptor agonists like this compound can be broadly categorized into two main pathways: the canonical Gs-cAMP-PKA pathway and potential alternative signaling routes.

The Canonical Gs-cAMP-PKA Signaling Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves the following steps:

-

Receptor Activation: this compound binds to and activates the EP4 receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gsα subunit of the associated G protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Substrate Phosphorylation: Activated PKA phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and leading to changes in gene expression and cellular function. A key substrate of PKA is the transcription factor CREB (cAMP response element-binding protein).

Alternative Signaling Pathways

Emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, which may contribute to the diverse biological effects of EP4 agonists. These include:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Some studies suggest that EP4 receptor activation can lead to the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. The precise mechanism of EP4-mediated PI3K/Akt activation is still under investigation but may involve G protein βγ subunits or transactivation of receptor tyrosine kinases.

Quantitative Data on Downstream Signaling

Table 1: cAMP Accumulation in Response to EP4 Agonists

| Compound | Cell Line | Assay Type | EC50 / pEC50 | Reference |

| EP4 receptor agonist 1 | HEK293 (human) | Not specified | pEC50 = 6.3 | [1] |

| PGE2 | HEK293 (human) | Not specified | EC50 = 1.9 nM | Not specified in search results |

| CAY10580 | CHO-K1 (hamster) | Not specified | EC50 = 0.3 nM | Not specified in search results |

Table 2: PKA Activation by EP4 Agonists

No quantitative data on PKA activation specifically for this compound or other EP4 agonists was found in the provided search results. PKA activation is typically inferred from the phosphorylation of its downstream substrates.

Table 3: Downstream Gene Expression Changes

No specific data on gene expression changes induced by this compound was identified. Gene expression profiling would likely reveal regulation of genes involved in inflammation, immune response, and cell cycle control, consistent with the known functions of the EP4 receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the downstream signaling of EP4 receptor agonists.

Measurement of Intracellular cAMP Accumulation

Principle: This assay quantifies the amount of cAMP produced by cells in response to agonist stimulation. Common methods include competitive immunoassays (ELISA) and fluorescence/luminescence-based assays (e.g., HTRF, TR-FRET).

Protocol (based on a generic HTRF cAMP assay):

-

Cell Culture: Culture cells expressing the EP4 receptor (e.g., HEK293-EP4) in appropriate media to ~80-90% confluency.

-

Cell Seeding: Harvest and seed cells into a 384-well plate at a predetermined optimal density. Incubate overnight.

-

Agonist Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

-

Measurement: After incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the data against the agonist concentration to determine the EC50 value.

PKA Activity Assay

Principle: This assay measures the kinase activity of PKA by detecting the phosphorylation of a specific PKA substrate. This can be done using various methods, including radioactive assays, ELISA-based assays, or Western blotting for phosphorylated substrates.

Protocol (based on a generic ELISA-based PKA activity assay):

-

Cell Lysate Preparation: Treat EP4-expressing cells with this compound for a specified time. Lyse the cells in a buffer that preserves protein phosphorylation.

-

Assay Plate Preparation: Use a microplate pre-coated with a specific PKA substrate peptide.

-

Kinase Reaction: Add the cell lysates to the wells along with ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time.

-

Detection: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Quantify PKA activity by comparing the absorbance of treated samples to untreated controls.

Western Blot Analysis of Downstream Protein Phosphorylation

Principle: Western blotting is used to detect the phosphorylation of specific downstream target proteins of PKA or Akt, providing evidence of pathway activation.

Protocol (for detecting phosphorylated CREB, a PKA substrate):

-

Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize for protein loading.

Conclusion

This compound, as a selective EP4 receptor agonist, is expected to primarily signal through the Gs-cAMP-PKA pathway, leading to the phosphorylation of numerous downstream targets and subsequent modulation of gene expression. There is also the potential for engagement of alternative signaling pathways such as the PI3K/Akt pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the experimental protocols and representative data for other EP4 agonists provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at characterizing its detailed mechanism of action. Further studies are warranted to delineate the precise downstream signaling signature of this compound and to fully understand its therapeutic implications.

References

In Vitro Profile of AH13205: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH13205 is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of prostaglandin E2 (PGE2). The EP2 receptor is implicated in a variety of biological processes, including inflammation, smooth muscle relaxation, and neurotransmission. As such, selective agonists like this compound are valuable tools for elucidating the therapeutic potential of targeting the EP2 signaling pathway. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| cAMP Accumulation Assay | COS-7 cells (transfected with human EP2 receptor) | EC50 | 2-6 µM | [1] |

| Competitive Radioligand Binding | COS-7 cell membranes (human EP2 receptor) | Potency Order | See Table 2 below | [1] |

| Smooth Muscle Contraction | Human Myometrium | Effect | Inhibition | [2] |

Table 1: Summary of In Vitro Efficacy and Potency of this compound

| Compound | Relative Potency |

| PGE2 | > |

| PGE1 | > |

| 16,16-dimethyl-PGE2 | > |

| 11-deoxy-PGE1 | > |

| Butaprost | > |

| This compound | |

| 19(R)-OH-PGE2 | < |

Table 2: Relative Potency of Prostanoids in Competing for [3H]PGE2 Binding to the Human EP2 Receptor[1]

Signaling Pathway

This compound exerts its effects by activating the EP2 receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4][5][6]

Caption: this compound-mediated EP2 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the human EP2 receptor.

Experimental Workflow:

Caption: Workflow for the cAMP accumulation assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Transfect the cells with a mammalian expression vector containing the cDNA for the human EP2 receptor using a suitable transfection reagent (e.g., lipofectamine).

-

-

Cell Seeding:

-

24-48 hours post-transfection, harvest the cells and seed them into 24-well plates at a density of approximately 10^5 cells per well.

-

-

Assay Performance:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 10 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound (e.g., from 10^-9 to 10^-4 M) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Quantification:

-

Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer.

-

Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a radioimmunoassay).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, using non-linear regression analysis.

-

Competitive Radioligand Binding Assay

This assay determines the relative affinity of this compound for the human EP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize EP2-transfected COS-7 cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the cell membranes (e.g., 50 µg of protein) with a fixed concentration of [3H]PGE2 (e.g., 2-5 nM) and varying concentrations of this compound (e.g., from 10^-9 to 10^-4 M).

-

Incubate for 60-90 minutes at room temperature.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]PGE2 binding) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Human Myometrium Contraction Assay

This assay assesses the functional effect of this compound on smooth muscle contractility.

Methodology:

-

Tissue Preparation:

-

Obtain human myometrial tissue from biopsies with appropriate ethical approval and patient consent.

-

Dissect the tissue into small strips (e.g., 2 x 10 mm) and mount them in organ baths containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Contractility Measurement:

-

Connect the tissue strips to isometric force transducers to record contractile activity.

-

Allow the tissues to equilibrate for at least 60 minutes, during which they should develop spontaneous contractions.

-

Induce tonic contractions with an agonist such as oxytocin (e.g., 10 nM) if spontaneous contractions are not sufficient.

-

-

Drug Application:

-

Once stable contractions are established, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes).

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of this compound.

-

Express the inhibitory effect of this compound as a percentage of the initial contractile response.

-

Generate a concentration-response curve and, if possible, calculate an IC50 value for the inhibition of myometrial contraction.

-

Conclusion

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, a selective EP2 receptor agonist. The presented data and detailed experimental protocols offer a valuable resource for researchers investigating the role of the EP2 receptor in various physiological and pathological conditions and for those involved in the development of novel therapeutics targeting this pathway. The provided diagrams of the signaling pathway and experimental workflows serve to visually clarify the mechanisms of action and experimental designs.

References

- 1. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

AH13205: An In-Depth Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH13205 is a synthetic compound widely utilized in pharmacological research as a selective agonist for the prostanoid EP2 receptor. Its ability to preferentially activate this specific receptor subtype has made it an invaluable tool for elucidating the diverse physiological and pathophysiological roles of the EP2 signaling pathway. This technical guide provides a comprehensive overview of the biological function and activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Core Biological Function: Selective EP2 Receptor Agonism

The primary biological function of this compound is to mimic the action of the endogenous prostaglandin E2 (PGE2) at the EP2 receptor. The prostanoid receptors are a family of G protein-coupled receptors (GPCRs) that are classified into eight types and subtypes: DP, FP, IP, TP, and the four EP receptor subtypes (EP1, EP2, EP3, and EP4).[1] These receptors mediate a wide array of physiological effects.[1]

This compound exhibits a notable selectivity for the EP2 receptor. Studies on cloned mouse prostanoid receptors have demonstrated that this compound binds to the EP2 receptor but not to the EP4 receptor.[2] This selectivity is crucial for isolating and studying the specific downstream effects of EP2 receptor activation, distinguishing them from the often overlapping signaling pathways initiated by other EP receptor subtypes.

Molecular Mechanism of Action and Signaling Pathway

Upon binding to the EP2 receptor, this compound initiates a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein. This activation triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP. The elevation of intracellular cAMP is a hallmark of EP2 receptor activation and serves as a key second messenger, activating protein kinase A (PKA) and other downstream effectors. This signaling cascade ultimately mediates the cellular responses attributed to this compound.

Figure 1: Simplified signaling pathway of this compound via the EP2 receptor.

Quantitative Biological Activity

The potency and selectivity of this compound have been quantified in various in vitro systems. The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Binding Affinity of Prostanoids at Mouse Prostanoid Receptors (Ki, nM)

| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | IP | TP |

| PGE2 | 36 | 13 | 0.6 | 1.1 | >10000 | 88 | 1300 | >10000 |

| This compound | >10000 | 230 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |

| Butaprost | >10000 | 230 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |

Data from Kiriyama et al. (1997) for cloned mouse receptors expressed in CHO cells.[2]

Documented Biological Activities and Experimental Models

Vascular Smooth Muscle Relaxation

One of the well-documented effects of EP2 receptor activation is the relaxation of vascular smooth muscle. This compound has been used to demonstrate this effect in isolated blood vessel preparations. For instance, in the rabbit saphenous vein, the relaxation induced by this compound is not antagonized by EP4 receptor antagonists, confirming the involvement of the EP2 receptor in this response.[3]

Inhibition of Mast Cell Degranulation

This compound has been shown to inhibit IgE-dependent histamine release from human lung mast cells.[4] This inhibitory effect is associated with an increase in intracellular cAMP levels, consistent with the known signaling pathway of the EP2 receptor.[4] This finding highlights the potential role of EP2 agonists in modulating allergic and inflammatory responses.

Experimental Protocols

Prostanoid Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to a specific prostanoid receptor subtype expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of this compound for the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the mouse EP2 receptor.

-

Radioligand: [³H]-PGE2.

-

Binding buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MgCl2.

-

Wash buffer: 50 mM Tris-HCl (pH 7.4).

-

Unlabeled this compound and other competing ligands.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK293-EP2 cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Binding Reaction: In a 96-well plate, add cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of unlabeled this compound or other test compounds.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2). Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: General workflow for a prostanoid receptor binding assay.

cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to GPCR agonist stimulation.

Objective: To determine the EC50 of this compound for cAMP production in cells expressing the EP2 receptor.

Materials:

-

CHO cells stably expressing the mouse EP2 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed CHO-EP2 cells into a 96-well plate and culture overnight.

-

Cell Stimulation: Remove the culture medium and add stimulation buffer containing varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Isolated Tissue Bath for Vascular Smooth Muscle Relaxation

This protocol describes a classic pharmacological method to assess the effect of a compound on the contractility of isolated vascular tissue.

Objective: To determine the potency of this compound in inducing relaxation of pre-contracted vascular smooth muscle.

Materials:

-

Rabbit saphenous vein.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

-

A vasoconstrictor agent (e.g., phenylephrine or U46619).

-

This compound.

-

Isolated organ bath system with force transducers and data acquisition software.

Procedure:

-

Tissue Preparation: Dissect the rabbit saphenous vein and cut it into rings.

-

Mounting: Mount the vein rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with carbogen.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

Pre-contraction: Contract the vein rings with a fixed concentration of a vasoconstrictor to a submaximal level.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

-

Data Recording: Continuously record the changes in isometric tension.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage relaxation against the log concentration of this compound and fit the data to determine the EC50 value.

Conclusion

This compound is a potent and selective EP2 receptor agonist that has proven to be a critical tool in pharmacology. Its ability to specifically activate the EP2 receptor and stimulate the Gs-cAMP signaling pathway has allowed researchers to delineate the specific roles of this receptor in various physiological processes, including vascular tone regulation and inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a foundation for the continued investigation of the EP2 receptor and the development of novel therapeutics targeting this important signaling pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclo-oxygenase-dependent regulation of rabbit vein contraction: evidence for a prostaglandin E2-mediated relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AH13205: A Technical Guide to Prostanoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AH13205, a synthetic prostanoid analog, for the prostanoid receptor family. It consolidates available binding and functional data, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

Introduction to Prostanoid Receptors and this compound

Prostanoids, including prostaglandins and thromboxanes, are lipid mediators derived from arachidonic acid that regulate a vast array of physiological and pathological processes.[1] Their actions are mediated by a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin D2 (PGD2), four subtypes of EP receptors (EP1, EP2, EP3, EP4) for prostaglandin E2 (PGE2), the FP receptor for PGF2α, the IP receptor for prostacyclin (PGI2), and the TP receptor for thromboxane A2 (TXA2).[1]

The development of receptor-selective ligands is crucial for dissecting the specific roles of these receptors and for creating targeted therapeutics. This compound was developed as one of the first selective agonists for the EP2 receptor subtype.[2] The EP2 receptor, coupled to the Gs protein, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP), a pathway typically associated with smooth muscle relaxation and anti-inflammatory responses.[1] This document serves to detail the binding characteristics and functional activity of this compound across the prostanoid receptor panel.

Selectivity Profile of this compound

While a comprehensive quantitative analysis of this compound binding affinity (Kᵢ) across all human prostanoid receptors is not available in the literature, a clear selectivity profile emerges from multiple functional studies and binding assays on specific receptor subtypes. This compound is consistently identified as a selective, albeit relatively weak, EP2 receptor agonist.

Data Presentation: Summary of this compound Prostanoid Receptor Activity

| Receptor | Species/System | Activity Type | Potency / Affinity | Notes |

| EP2 | Mouse / CHO Cells | Agonist | Binds to receptor | Discriminated from EP4 receptor, which showed no binding.[2] |

| Human / Monocytes | Weak Agonist | pIC₅₀ < 5.0 (21% inhibition of TNFα at 10 µM) | Significantly less potent than other EP2 agonists like butaprost or 11-deoxy PGE1.[3] | |

| Guinea-pig | Agonist | Potency equal to butaprost | Based on inhibition of PAF-induced eosinophil aggregation.[4] | |

| EP4 | Mouse / CHO Cells | No Activity | Does not bind | Key selectivity indicator versus the other Gs-coupled EP receptor.[2] |

| EP1 | Human | No Activity | Inactive | Tested in TNFα generation assay.[3] |

| EP3 | Human | No/Weak Activity | Inactive or weakly active | Tested in TNFα generation assay.[3] |

Note: Efforts to develop newer EP subtype-specific ligands have been pursued due to challenges with the weak intrinsic activity and selectivity of earlier compounds like this compound.[5]

Experimental Protocols

The characterization of this compound relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the cellular response to receptor activation.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor. The affinity (Kᵢ) is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC₅₀).[2]

Detailed Methodology:

-

Membrane Preparation :

-

Cells stably expressing a single human prostanoid receptor subtype (e.g., HEK293 cells) are harvested.[6]

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[7]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]

-

-

Assay Incubation :

-

The assay is performed in a 96-well plate format in a final volume of approximately 250 µL.[7]

-

To each well, the following are added:

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[7]

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled standard ligand.[2]

-

-

Separation and Detection :

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the free radioligand to pass through.[8]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[7]

-

Filters are dried, and a scintillation cocktail is added.[7]

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

-

-

Data Analysis :

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

-

Visualization of Experimental Workflow

cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of EP2 receptor activation—the production of the second messenger cAMP. It is used to confirm agonism and determine the potency (EC₅₀) of a compound like this compound.

Detailed Methodology:

-

Cell Culture and Plating :

-

Assay Procedure :

-

The culture medium is removed, and cells are washed with a buffer such as HBSS.[9]

-

Cells are pre-incubated for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM). This prevents the degradation of newly synthesized cAMP, amplifying the signal.[4][5]

-

A range of concentrations of the test agonist (this compound) is added to the wells.[4]

-

The plate is incubated for a set period (e.g., 5-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[4]

-

-

Cell Lysis and Detection :

-

The stimulation is terminated by lysing the cells with the lysis buffer provided in a commercial assay kit.[4]

-

The intracellular cAMP concentration in the cell lysate is quantified. This is typically done using a competitive immunoassay format, such as LANCE® Ultra cAMP (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or an ELISA-based kit.[4][5]

-

-

Data Analysis :

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each concentration of this compound is determined from the standard curve.

-

Data are plotted using non-linear regression to generate a dose-response curve, from which the EC₅₀ (the concentration producing 50% of the maximal response) and Eₘₐₓ (maximum effect) are calculated.

-

Signaling Pathway

This compound exerts its effects by activating the EP2 receptor, which is canonically coupled to the stimulatory G-protein, Gs. This initiates a well-defined intracellular signaling cascade.

-

Receptor Activation : this compound binds to the extracellular or transmembrane domain of the EP2 receptor.

-

G-Protein Coupling : This binding induces a conformational change in the receptor, causing it to activate its associated heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation : The activated Gαs-GTP subunit dissociates and binds to and activates the enzyme adenylyl cyclase (AC).

-

cAMP Production : Activated AC catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).

-

Downstream Effectors : Intracellular cAMP levels rise, leading to the activation of downstream effector proteins, most notably Protein Kinase A (PKA). cAMP can also activate other effectors like Exchange Proteins Activated by cAMP (EPACs).

-

Cellular Response : Activated PKA phosphorylates numerous substrate proteins within the cell, leading to the final physiological response, such as smooth muscle relaxation, modulation of inflammation, or inhibition of cytokine release.[4]

Visualization of EP2 Receptor Signaling Pathway

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of the prostanoid receptor(s) on human blood monocytes at which prostaglandin E2 inhibits lipopolysaccharide-induced tumour necrosis factor-alpha generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AH13205

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH13205 is a potent and selective agonist of the prostanoid EP2 receptor. The EP2 receptor, a G-protein coupled receptor, is involved in a variety of physiological processes, including smooth muscle relaxation, inflammation, and regulation of intraocular pressure. Activation of the EP2 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, initiating a signaling cascade that mediates its physiological effects. Due to its selective agonism, this compound is a valuable tool for investigating the in vivo functions of the EP2 receptor, particularly in the context of ophthalmology for conditions such as glaucoma and ocular hypertension.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing selective EP2 receptor agonists, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Dosage and Administration of Selective EP2 Agonists

| Compound | Animal Model | Application | Dosage | Route of Administration | Reference |

| CP-533536 | BALB/c Mice | Allergic Asthma Model | 0.3 mg/kg or 3 mg/kg | Intranasal | [1] |

| Butaprost | Cynomolgus Monkeys | Ocular Hypertension Model | 0.1% Topical Solution | Topical Ocular | [2] |

| Omidenepag Isopropyl | Cynomolgus Monkeys | Ocular Hypertension Model | 0.002% Topical Solution | Topical Ocular |

Table 2: Exemplary In Vivo Study Parameters for EP2 Agonists in Ocular Hypertension Models

| Parameter | Description |

| Animal Model | Cynomolgus monkeys with laser-induced ocular hypertension are a common model.[2] Other models include transgenic mouse strains susceptible to glaucoma.[3] |

| Housing | Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. |

| Group Size | A minimum of 6-8 animals per group is recommended to achieve statistical significance. |

| Treatment Duration | Can range from a single dose for acute studies to several weeks or months for chronic efficacy studies. |

| Outcome Measures | Intraocular pressure (IOP), aqueous humor outflow facility, uveoscleral outflow, ciliary muscle morphology, and retinal ganglion cell function. |

Experimental Protocols

Protocol 1: Evaluation of this compound on Intraocular Pressure in a Non-Human Primate Model of Ocular Hypertension

This protocol is a representative methodology for assessing the efficacy of this compound in reducing intraocular pressure (IOP).

1. Animal Model and Preparation:

-

Utilize adult cynomolgus monkeys (Macaca fascicularis) with unilateral laser-induced ocular hypertension.

-

Allow animals to acclimate to the experimental setting to minimize stress-related fluctuations in IOP.

2. Formulation of this compound:

-

Prepare a sterile ophthalmic solution of this compound at the desired concentration (e.g., 0.01%, 0.05%, 0.1%) in a suitable vehicle (e.g., buffered saline with a viscosity agent).

-

The vehicle alone will serve as the control.

3. Administration:

-

Instill a single drop (approximately 30 µL) of the this compound solution or vehicle topically to the hypertensive eye.

-

The contralateral normotensive eye can serve as an internal control.

4. Intraocular Pressure Measurement:

-

Measure IOP at baseline (before treatment) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer suitable for non-human primates.

5. Data Analysis:

-

Calculate the change in IOP from baseline for both the treated and control groups.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the IOP-lowering effect of this compound.

Protocol 2: Investigation of this compound Effects on Ciliary Muscle Relaxation

This protocol outlines a method to study the impact of this compound on the ciliary muscle, which is crucial for understanding its mechanism in regulating aqueous humor outflow.[4]

1. Animal Model:

-

Utilize a suitable animal model such as rabbits or non-human primates.

2. Treatment:

-

Administer this compound topically as described in Protocol 1. For chronic studies, treatment can be administered once or twice daily for a specified period (e.g., 4 weeks).

3. Tissue Preparation:

-

At the end of the treatment period, euthanize the animals and enucleate the eyes.

-

Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde) and prepare them for histological analysis.

4. Morphological Analysis:

-

Embed the tissues in paraffin, section them, and stain with appropriate stains (e.g., Masson's trichrome) to visualize the ciliary muscle structure.

-

Use light microscopy to examine the spaces between the ciliary muscle bundles. An increase in these spaces is indicative of muscle relaxation and can facilitate uveoscleral outflow.[2]

5. Quantitative Analysis:

-

Perform morphometric analysis to quantify the changes in the interstitial spaces within the ciliary muscle.

Mandatory Visualization

Caption: EP2 Receptor Signaling Pathway.

Caption: In Vivo Experimental Workflow.

References

- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of AH6809, a Prostaglandin E2 Receptor 2 (EP2) Antagonist, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AH6809, a well-characterized antagonist of the prostaglandin E2 receptor 2 (EP2), in various cell culture applications. Prostaglandin E2 (PGE2) is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer, and neurodegeneration. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, couples to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac) signaling pathways.[1][2] AH6809 serves as a valuable tool to investigate the specific roles of the EP2 receptor in these processes by selectively blocking its activity.

While the user's original query referenced "AH13205," no publicly available information exists for a compound with this designation. It is presumed to be a typographical error, and these notes focus on AH6809, a widely studied EP2 antagonist. It is important to note that while AH6809 shows a high affinity for the EP2 receptor, it can also exhibit activity at other prostanoid receptors, such as EP1 and DP, particularly at higher concentrations.[3][4]

Data Presentation

A summary of the binding affinities and effective concentrations of AH6809 from various in vitro studies is presented in the table below for easy reference and comparison.

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | EP1 | 1217 nM | [4] |

| Ki | Human | EP2 | 1150 nM | [4] |

| Ki | Human | EP3-III | 1597 nM | [4] |

| Ki | Human | DP | 1415 nM | [4] |

| Ki | Mouse | EP2 | 350 nM | [4][5] |

| pA2 | Human | DP2 | 4.45 | [5][6] |

| Effective Concentration | Human | Lung Cancer Cells | Inhibition of PGE2-induced cAMP elevation | [7] |

| Effective Concentration | Human | Monocytic Myeloid-Derived Suppressor Cells | 40 µM for EP2 blockade | [8] |

| Effective Concentration | Mouse | Primary Lung Mast Cells | 10 µM | [9] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the EP2 receptor and the point of inhibition by AH6809.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AH 6809, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]

- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for AH13205 in Mouse Models

It is not possible to provide detailed application notes and protocols for AH13205 dosage in mouse models. Publicly available scientific literature and pharmacological databases do not contain specific information regarding a compound designated "this compound." Searches for this compound do not yield data on its mechanism of action, its use in animal studies, or any established dosage regimens.

General principles of drug administration in mouse models, including various routes of administration and factors to consider for dosing, are well-established in the scientific community. However, without specific data on the pharmacokinetics, pharmacodynamics, and toxicity of this compound, any suggested protocol would be speculative and potentially unsafe.

For researchers, scientists, and drug development professionals, it is imperative to rely on published, peer-reviewed data when designing animal experiments. The absence of such data for "this compound" prevents the creation of the requested detailed application notes and protocols.

If "this compound" is an internal compound name or a very recent discovery not yet in the public domain, the necessary information for protocol development would reside with the originating institution or company. In such a case, internal documentation and preliminary studies would be the appropriate source for developing dosage and administration protocols for mouse models.

Application Notes and Protocols for AH13205 Solubility and Vehicle for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH13205 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2. As a critical signaling molecule in various physiological and pathological processes, the targeted activation of the EP2 receptor by this compound presents significant opportunities for research in areas such as inflammation, immunology, and oncology. The lipophilic nature of this compound necessitates careful consideration of its solubility and the selection of appropriate vehicles for both in vitro and in vivo studies to ensure accurate and reproducible results.

These application notes provide a comprehensive guide to understanding the solubility characteristics of this compound and offer detailed protocols for its preparation for injection in research settings.

Solubility of this compound

Precise quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, based on information from chemical suppliers and the general properties of similar prostaglandin analogs, the following qualitative solubility profile has been established.

Disclaimer: The quantitative solubility of this compound can vary between batches and is influenced by factors such as purity, crystalline form, and temperature. Researchers should empirically determine the solubility in their specific solvent of choice to prepare accurate stock solutions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions. |

| Ethanol | Soluble | Can be used as a co-solvent for aqueous preparations. |

| Dimethyl Formamide (DMF) | Soluble | Another organic solvent suitable for stock solutions. |

| Water | Insoluble/Sparingly Soluble | This compound is a lipophilic compound with very low solubility in aqueous buffers alone. |

| Saline / Phosphate-Buffered Saline (PBS) | Insoluble/Sparingly Soluble | Requires a co-solvent for dissolution. |

Recommended Vehicles for Injection

The selection of an appropriate vehicle is critical for the effective delivery of this compound in both cellular assays and animal models. The choice of vehicle will depend on the experimental requirements, including the desired concentration, route of administration, and tolerance of the biological system to the solvent.

In Vitro Applications

For in vitro studies, such as cell-based assays, it is crucial to minimize solvent-induced toxicity.

Table 2: Recommended Vehicles for In Vitro Use

| Vehicle Composition | Final DMSO Concentration | Preparation Notes |

| Cell Culture Medium + DMSO | < 0.1% (v/v) | Prepare a high-concentration stock solution in DMSO. Dilute the stock solution directly into the cell culture medium to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is well-tolerated by the specific cell line. |

| PBS + DMSO | < 0.1% (v/v) | Similar to the above, for use in assays where cell culture medium is not appropriate. |

In Vivo Applications

For in vivo studies in animal models, the vehicle must be biocompatible and non-toxic at the administered volume. The use of co-solvents is often necessary to achieve the required concentration for injection.

Table 3: Recommended Vehicles for In Vivo Use

| Vehicle Composition | Preparation Notes |

| Saline : Ethanol (e.g., 80:20 v/v) | Dissolve this compound in ethanol first, then slowly add saline while vortexing to prevent precipitation. The final ratio may need to be optimized based on the required drug concentration. |

| Saline + Tween® 80 (e.g., 0.5-5%) + DMSO (<5%) | Dissolve this compound in DMSO. Separately, prepare a solution of Tween® 80 in saline. Add the this compound/DMSO solution to the saline/Tween® 80 solution dropwise while vortexing. This can form a stable emulsion or micellar solution suitable for injection. |

| Polyethylene Glycol 300 (PEG300) : Saline (e.g., 40:60 v/v) + DMSO (<5%) | Dissolve this compound in DMSO and PEG300. Slowly add saline to this mixture while vortexing. |

Note: Always perform a small-scale pilot formulation to check for precipitation before preparing the full volume for injection. The final formulation should be sterile-filtered through a 0.22 µm filter if possible.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 388.54 g/mol ) in a sterile microcentrifuge tube.

-

For 1 mL of 10 mM stock solution, weigh 3.885 mg of this compound.

-

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

-

For a 10 mM solution from 3.885 mg, add 1 mL of DMSO.

-

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol for Preparing an In Vivo Injection Solution (Example: Saline/Ethanol Vehicle)

-

Stock Preparation: Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 10 mg/mL). Ensure it is fully dissolved.

-

Vehicle Preparation: In a separate sterile tube, prepare the required volume of the final vehicle. For an 80:20 saline to ethanol ratio, if the final volume is 1 mL, you will have 0.8 mL of saline and 0.2 mL of the ethanol stock.

-

Dilution: While vortexing the saline, slowly add the this compound/ethanol stock solution dropwise.

-

Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

-

Sterilization: If required for the route of administration (e.g., intravenous), filter the final solution through a sterile 0.22 µm syringe filter.

-

Administration: Use the prepared solution immediately. Do not store aqueous dilutions for extended periods.

Visualized Workflows

Caption: General workflow for preparing this compound for injection.

Caption: Decision-making process for selecting a suitable vehicle for this compound.

Application Notes and Protocols: Preparation of AH13205 Stock Solution

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AH13205 is a selective agonist for the prostanoid EP2 receptor, a class of G-protein coupled receptors. Due to its involvement in various physiological processes, this compound is a valuable tool in pharmacological research and drug development. Accurate and consistent preparation of stock solutions is the first critical step for reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for quick reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 388.55 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1][2][3] |